1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane

Description

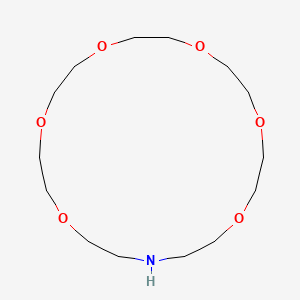

1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane is a 21-membered macrocyclic compound containing six oxygen atoms (hexaoxa) and one nitrogen atom (aza) in its ring structure. The nitrogen atom is positioned at the 19th carbon, as indicated by the "19-aza" designation. This compound belongs to the class of heteromacrocycles, which are known for their ability to selectively bind ions or small molecules through non-covalent interactions.

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10,13,16-hexaoxa-19-azacyclohenicosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO6/c1-3-16-5-7-18-9-11-20-13-14-21-12-10-19-8-6-17-4-2-15-1/h15H,1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCHLRJXUSEBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCOCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216972 | |

| Record name | 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66843-21-8 | |

| Record name | 1,4,7,10,13,16-Hexaoxa-19-azacycloheneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66843-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZA-21-crown-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066843218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaoxa-19-azacyclohenicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZA-21-CROWN-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEL610CH8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Polyethylene Glycol Derivatives with Amines

The most common route involves cyclizing polyethylene glycol (PEG) derivatives with amines under high-dilution conditions to favor macrocycle formation over polymerization. A modified Richman-Atkins method is often employed:

- Reagents : Hexaethylene glycol ditosylate reacts with a primary amine (e.g., ethylenediamine) in anhydrous tetrahydrofuran (THF).

- Conditions :

Mechanism : Nucleophilic substitution by the amine on the tosylate groups forms the macrocycle. The reaction is templated by alkali metal ions (e.g., K⁺), which preorganize the PEG chain into a helical conformation.

Yield : 15–30%, typical for large-ring azacrowns due to competing oligomerization.

Condensation of Chlorocarbonyl Compounds with Diazacrown Ethers

A patent (EP2928898B1) describes the use of chlorocarbonyl intermediates to functionalize diazacrown ethers. While the example focuses on ferrocene derivatives, the methodology is adaptable:

- Step 1 : 1,1′-Bis(chlorocarbonyl)ferrocene reacts with diaza-18-crown-6 to form a macrocyclic intermediate.

- Step 2 : Transposition to aza-21-crown-7 requires elongating the PEG chain by three ethylene oxide units, achieved via reaction with triethylene glycol ditosylate.

Key Insight : The ferrocene unit’s rigidity aids in isolating intermediates, though final yields remain low (10–20%).

Solid-Phase Synthesis for Improved Purity

Recent advances leverage solid-phase techniques to minimize side reactions:

- Resin functionalization : Wang resin is modified with a primary amine linker.

- Iterative coupling : Ethylene oxide units are added sequentially using Mitsunobu reactions.

- Cyclization : Cleavage from the resin induces macrocycle formation.

Advantages :

Purification and Characterization

Distillation and Chromatography

Crude products are typically purified via:

Spectroscopic Confirmation

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 3.6–3.8 ppm (m, OCH₂CH₂O) | |

| δ 2.8 ppm (t, NHCH₂) | ||

| ¹³C NMR | δ 70–72 ppm (OCH₂CH₂O) | |

| IR | 1100 cm⁻¹ (C–O–C), 3300 cm⁻¹ (N–H) |

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration of the double bond in related compounds (e.g., CID 139042710) necessitates strict temperature control (<40°C) to prevent isomerization.

Solvent Selection

Polar aprotic solvents (THF, acetonitrile) enhance solubility but may coordinate to intermediates, requiring additives like 18-crown-6 to sequester K⁺ ions.

Industrial Applications and Modifications

While direct applications of aza-21-crown-7 are sparingly documented, its structural analogs serve as:

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane undergoes various chemical reactions, including:

Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and calcium.

Substitution Reactions: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.

Common Reagents and Conditions

Complexation Reactions: These reactions typically occur in aqueous or organic solvents, with the crown ether and metal salt being mixed together at room temperature.

Substitution Reactions: These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in solvents like ethanol or acetonitrile.

Major Products Formed

Complexation Reactions: The major products are metal-crown ether complexes, which are often used in various applications such as phase transfer catalysis and ion-selective electrodes.

Substitution Reactions: The products depend on the specific reactants used but generally involve the replacement of a leaving group with the nitrogen atom of the crown ether.

Scientific Research Applications

1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane primarily involves its ability to form stable complexes with metal cations. The oxygen atoms in the ether groups and the nitrogen atom in the ring provide multiple coordination sites for binding metal ions. This complexation process is driven by the electrostatic attraction between the positively charged metal ions and the electron-rich oxygen and nitrogen atoms .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Macrocycles

| Compound Name | Ring Size | Heteroatoms (O/N) | Topology | Key Features |

|---|---|---|---|---|

| This compound | 21 | 6 O, 1 N | Monocyclic | Larger cavity; mixed O/N donor sites |

| 18-crown-6 (1,4,7,10,13,16-Hexaoxacyclooctadecane) | 18 | 6 O | Monocyclic | Optimal for alkali metal ions (e.g., K⁺) |

| Cryptand [222] (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) | 26 | 6 O, 2 N | Bicyclic | Preorganized 3D cavity; high K⁺ selectivity |

| 1,4,7,10,13,16-Hexaazacyclooctadecane | 18 | 6 N | Monocyclic | All-nitrogen donors; binds transition metals |

Key Observations :

- Heteroatoms: The mixed O/N donor set distinguishes it from purely oxygenated crown ethers (e.g., 18-crown-6) and all-nitrogen analogs (e.g., hexaazacyclooctadecane), enabling versatile binding modes .

- Topology: Unlike bicyclic cryptands, the monocyclic structure of the target compound may offer flexibility in guest recognition, albeit with lower preorganization .

Table 2: Comparative Binding and Functional Properties

Key Insights :

- Target Compound : The presence of nitrogen enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺) and pH-dependent behavior, as protonation of the nitrogen can modulate binding affinity .

- 18-Crown-6 : Widely used for alkali metal recognition, but its lack of nitrogen limits applications in transition metal chemistry .

- Cryptand [222] : Superior alkali metal selectivity due to its rigid bicyclic structure, making it indispensable in high-precision ion encapsulation .

- Hexaazacyclooctadecane: Exclusive focus on nitrogen donors allows strong chelation of transition metals, though it is ineffective for alkali ions .

Biological Activity

1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane is a complex organic compound known for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and is characterized by a cyclic structure containing multiple ether and amine functional groups. This structural configuration contributes to its solubility and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been the subject of various studies. Key areas of focus include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially modulating their activity.

The mechanisms through which this compound exerts its biological effects include:

- Hydrogen Bonding : The presence of hydroxyl and amine groups allows for hydrogen bonding with biological macromolecules.

- Hydrophobic Interactions : The cyclic structure enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- Metal Ion Coordination : The nitrogen atoms can coordinate with metal ions in metalloenzymes, influencing their catalytic activity.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibits cell growth. The IC50 values for different cancer types were reported as follows:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 12 |

| Colorectal Cancer | 18 |

These results indicate a promising anticancer profile that warrants further investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions using starting materials such as ethylene glycol derivatives and azides. Variants of this compound have been synthesized to enhance its biological activity through structural modifications.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves macrocyclic template-assisted reactions. For example, cyclocondensation of polyether-amines with aldehydes or ketones under high-dilution conditions minimizes oligomerization. Solvent selection (e.g., acetonitrile or THF) and temperature control (50–80°C) are critical for achieving yields >60%. Purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .

- Optimization : Iterative adjustments to stoichiometry, reaction time, and catalyst (e.g., BF₃·Et₂O) are guided by TLC and NMR monitoring.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies macrocyclic symmetry and proton environments. For example, split signals for oxygen-bound methylene groups (~3.5–4.5 ppm) confirm ether linkages .

- X-ray Crystallography : Single-crystal diffraction resolves the macrocyclic cavity size and nitrogen coordination geometry. Data collection via SMART/SAINT software and refinement with SHELXTL are standard .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 472.3) .

Q. How is the compound’s host-guest chemistry evaluated for ion recognition applications?

- Methodology :

- UV-Vis Titration : Measures binding constants (logK) with metal ions (e.g., K⁺, Na⁺) in methanol/water. Job’s plot analysis determines stoichiometry .

- Conductivity Studies : Track changes in solution conductivity upon ion encapsulation.

- Competitive Binding Assays : Use fluorescent probes (e.g., dansylamide) to assess selectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (no established OELs, but treat as hazardous ).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry reduce trial-and-error in optimizing synthetic pathways?

- Approach :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity. For example, DFT calculations (B3LYP/6-31G*) identify favorable cyclization pathways .

- Reaction Path Search : Automated algorithms (e.g., GRRM) explore intermediates and barriers, narrowing experimental conditions .

- Machine Learning : Train models on existing macrocycle synthesis data to predict optimal solvents/catalysts .

Q. How should conflicting data between spectroscopic and crystallographic results be resolved?

- Resolution Strategy :

- Cross-Validation : Compare NMR-derived symmetry with crystallographic unit cell parameters. Discrepancies may indicate dynamic behavior (e.g., ring puckering in solution).

- Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of split signals at elevated temperatures).

- Complementary Techniques : Pair XRD with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .

Q. What advanced separation techniques improve purity for complex macrocyclic byproducts?

- Techniques :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related oligomers.

- Membrane Separation : Nanofiltration (3 kDa MWCO) removes low-molecular-weight impurities .

- Countercurrent Chromatography : Utilizes polarity differences for high-purity isolation .

Q. What methodologies quantify thermodynamic stability and kinetic lability of host-guest complexes?

- Methods :

- Isothermal Titration Calorimetry (ITC) : Measures ΔH and ΔS of binding in aqueous/organic media.

- Stopped-Flow Kinetics : Tracks association/dissociation rates (e.g., K⁺ vs. NH₄⁺ selectivity).

- Molecular Dynamics Simulations : CHARMM or AMBER force fields model solvation effects and cavity flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.